N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.
Introduction of the thiophene moiety: This step might involve the use of a thiophene derivative in a reaction such as a Friedel-Crafts acylation.
Amide bond formation: The final step could involve the coupling of the intermediate with a suitable amine or amide under conditions such as peptide coupling reagents (e.g., EDC, HOBt).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-5-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-4-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTBKCCGZAPHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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